benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate
Overview
Description
Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate is a chiral compound with significant interest in the field of organic chemistry It is characterized by its unique structure, which includes a benzyl group attached to a piperazine ring substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of Methyl Groups: The methyl groups at the 3 and 5 positions can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where the piperazine nitrogen attacks a benzyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the selectivity and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced at the piperazine ring, potentially forming secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperazine nitrogen, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Benzyl halides or alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Secondary amines.
Substitution: Various benzyl or alkyl-substituted piperazine derivatives.
Scientific Research Applications
Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural rigidity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of the methyl groups.
Benzyl piperazine-1-carboxylate: Lacks the methyl groups at the 3 and 5 positions.
N-Benzylpiperazine (BZP): A simpler analog without the carboxylate group.
Uniqueness: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate is unique due to its specific chiral centers and the presence of both benzyl and carboxylate groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-8-16(9-12(2)15-11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDSFNOXAYIVAR-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H](N1)C)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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